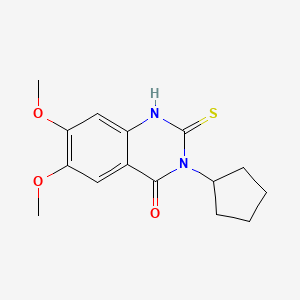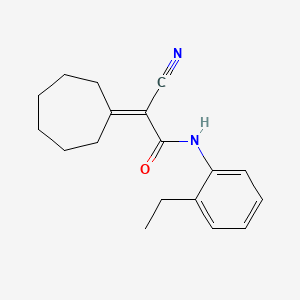
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone, also known as NPQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Fastness Properties in Dye Making
- Dye Synthesis : Utilized in creating styryl and azo disperse dyes for polyester. One derivative, 3-phenyl-2-methyl-4(3H)-quinazolinone, was instrumental in producing a range of dyes. However, fastness properties of these dyes were not satisfactory (Bhatti & Seshadri, 2004).
Corrosion Inhibition
- Corrosion Inhibition : Quinazolinone derivatives, including 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one (QZ-NO2), demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds were studied using electrochemical methods and showed high inhibition efficiencies (Errahmany et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Novel quinazolinone derivatives have shown promising antimicrobial activities. Compounds with specific substituents displayed broad-spectrum activity against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Patel et al., 2018).
Dyeing Application in Textiles
- Textile Dyeing : Quinazolinone-based heterocyclic monoazo acid dyes, derived from compounds like 7-nitro-2-phenylquinazolin-4(3H)-one, have been synthesized for use in dyeing silk, wool, and cotton fibers. These dyes exhibit good fastness and dye bath exhaustion properties (Parekh et al., 2012).
Anti-inflammatory Activity
- Anti-inflammatory Uses : Certain derivatives, such as 2-(4-nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone, have been synthesized and evaluated for anti-inflammatory activity. They demonstrated mild anti-inflammatory effects in specific assays (Yadav et al., 2006).
Antioxidant Properties
- Antioxidant Effects : Quinazolinones have been studied for their antioxidant properties. The presence of hydroxyl groups in the phenyl ring of 2-phenylquinazolin-4(3H)-one derivatives was crucial for antioxidant activity. These properties are beneficial in medicinal chemistry (Mravljak et al., 2021).
Fluorescent Chemical Sensors
- Fluorescent Sensing : 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) has been used as a fluoroionophore for sensitive optochemical sensors. Its ability to react with iron ions highlights its potential in chemical sensing applications (Zhang et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-8-4-5-9-18(17)21-19(22(20)15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(25)26/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRVDMNKYQXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584681.png)
![(1R*,3S*)-3-ethoxy-7-(2-phenoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5584686.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide](/img/structure/B5584692.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethylbenzoate](/img/structure/B5584696.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5584715.png)


![2'-[(2-pyridinylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5584725.png)
![(3S)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5584730.png)
![6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5584746.png)
![2-[1-(4-chloro-2-methylphenyl)-5-(1-methoxypropyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5584748.png)
![4-{[4-(diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5584761.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5584764.png)
